molecular formula C21H31N3O2 B5882002 N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5882002
M. Wt: 357.5 g/mol
InChI Key: XSKUIBNAOHUZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CYT387, is a potent inhibitor of the Janus Kinase (JAK) family of enzymes. It was first synthesized in 2009 by scientists at the Australian National University and has since been the subject of extensive research due to its potential therapeutic applications.

Mechanism of Action

CYT387 works by inhibiting the activity of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune responses. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can reduce inflammation and modulate immune responses, which may be beneficial in the treatment of autoimmune diseases. Additionally, by inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can also prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CYT387 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CYT387 can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, CYT387 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CYT387 in lab experiments is its potency and specificity. CYT387 is a highly potent inhibitor of the N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide family of enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, CYT387 is highly specific for N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes, meaning that it does not interfere with other signaling pathways in the cell.
One limitation of using CYT387 in lab experiments is its potential toxicity. While CYT387 has been shown to be well-tolerated in animal studies, its long-term effects on human health are not yet fully understood. Additionally, CYT387 may have off-target effects on other enzymes and signaling pathways in the cell, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CYT387. One area of interest is the development of CYT387 as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in this regard, and further research is needed to fully evaluate the safety and efficacy of CYT387 in humans.
Another potential area of research is the development of CYT387 as a cancer therapy. Preclinical studies have shown that CYT387 can inhibit the growth and proliferation of cancer cells, and clinical trials are currently underway to evaluate its efficacy in various types of cancer.
Finally, there is also interest in using CYT387 as a research tool to study the role of N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide enzymes in various biological processes. By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide activity, CYT387 can help researchers better understand the signaling pathways involved in inflammation, immune responses, and cancer development.

Synthesis Methods

The synthesis of CYT387 involves several steps, starting with the reaction of 4-(4-methoxyphenyl)piperazine with 2-bromoethylcyclohexene to form the intermediate 2-(1-cyclohexen-1-yl)ethyl-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to produce CYT387.

Scientific Research Applications

CYT387 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, CYT387 has been shown to have anti-tumor effects, making it a potential treatment for various types of cancer.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-26-20-9-7-19(8-10-20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h5,7-10H,2-4,6,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUIBNAOHUZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.